molecular formula C9H10N2O4 B1391577 N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1211503-74-0

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B1391577
M. Wt: 210.19 g/mol
InChI Key: FGLJAMZQXJCEQV-UHFFFAOYSA-N
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Description

“N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine” is a complex organic compound. It contains a benzodioxin ring, which is a type of aromatic ether. The “N-methyl” indicates the presence of a methyl group attached to a nitrogen atom, and “7-nitro” refers to a nitro group attached at the 7th position of the benzodioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzodioxin ring, a nitro group at the 7th position, and a methyl group attached to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group and the amine group. These functional groups are often involved in redox reactions and acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Recent studies have synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin, which demonstrate promising antibacterial and anti-inflammatory properties. For instance, N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with exhibiting mild cytotoxicity (Abbasi et al., 2020). Another study synthesized N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed antibacterial potential and inhibitory action against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

Antidiabetic Potential

A study focused on synthesizing 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides, evaluating their potential as anti-diabetic agents. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, making them potential therapeutic candidates for type-2 diabetes (Abbasi et al., 2023).

Enzyme Inhibition and In Silico Studies

Another significant area of research is the synthesis of new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential. These compounds have shown substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results aligning with in vitro enzyme inhibition data (Abbasi et al., 2019).

Antibacterial and Antifungal Agents

Several studies have synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin that exhibit promising antibacterial and antifungal properties. For example, 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have shown to be effective antibacterial and antifungal agents (Abbasi et al., 2020).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. It could also be interesting to study its reactivity and potential biological activity .

properties

IUPAC Name

N-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-6-4-8-9(15-3-2-14-8)5-7(6)11(12)13/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLJAMZQXJCEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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